molecular formula C23H38NO19Na B1165419 Globo-H hexaose

Globo-H hexaose

Número de catálogo: B1165419
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Globo-H hexaose, also known as this compound, is a useful research compound. Its molecular formula is C23H38NO19Na. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Immunotherapy Target

Globo-H as a Tumor-Associated Antigen
Globo-H is recognized as a tumor-associated carbohydrate antigen (TACA), making it a promising target for immunotherapeutic strategies. Its unique expression profile—absent in normal tissues but present in numerous cancers—facilitates the development of therapies aimed at eliciting an immune response against cancer cells. For instance, studies have demonstrated that antibodies targeting Globo-H can inhibit tumor growth in animal models across various cancer types, including gastric and breast cancers .

Vaccine Development

Anticancer Vaccines
The potential of Globo-H hexaose as an anticancer vaccine has been explored extensively. One notable example is the development of Adagloxad Simolenin (OBI-822), a Globo-H hexasaccharide conjugated with keyhole limpet hemocyanin (KLH) designed to stimulate an immune response in patients with high-risk triple-negative breast cancer. The ongoing Phase III GLORIA study aims to evaluate the efficacy of this vaccine, with results anticipated by 2027 .

Mechanism of Action
The vaccine induces a humoral immune response that produces antibodies against the Globo-H antigen. This mechanism allows for selective targeting and destruction of Globo-H expressing tumors while sparing normal tissues .

Biomarker for Cancer Progression

Prognostic Value in Gastric Cancer
Recent research indicates that elevated levels of Globo-H expression correlate with poor survival outcomes in gastric cancer patients. A study involving clinical samples demonstrated that high mRNA expression of enzymes involved in Globo-H synthesis was associated with worse overall survival rates . This suggests that Globo-H not only serves as a therapeutic target but also as a potential biomarker for assessing disease progression and patient prognosis.

Case Studies and Clinical Trials

Clinical Applications of Globo-H
Several case studies have highlighted the clinical applications of this compound in cancer therapy:

  • Case Study 1: Prostate Cancer Vaccine Trial
    In a clinical trial involving prostate cancer patients who had relapsed after primary therapies, the administration of a synthetic Globo-H vaccine resulted in the production of specific IgM antibodies against Globo-H. Patients showed stable prostate-specific antigen (PSA) levels for over two years post-treatment, indicating potential therapeutic benefits .
  • Case Study 2: Gastric Cancer Correlation Study
    Another study evaluated the expression levels of Globo-H in gastric adenocarcinoma samples, revealing significant associations between high expression levels and adverse clinical outcomes. The findings support the hypothesis that targeting Globo-H could improve treatment strategies for gastric cancer patients .

Summary Table: Applications of this compound

Application AreaDescriptionRelevant Findings
Immunotherapy Target Target for antibody-based therapies to inhibit tumor growthAntibodies against Globo-H show efficacy in preclinical models .
Vaccine Development Development of vaccines like Adagloxad Simolenin to stimulate immune responsePhase III trials ongoing; potential to improve outcomes in breast cancer patients .
Biomarker Indicator of disease progression and prognosisHigh expression correlates with poor survival in gastric cancer patients .
Clinical Trials Evidence from trials supports therapeutic use and prognostic valueCase studies demonstrate stable disease markers post-vaccination .

Propiedades

Fórmula molecular

C23H38NO19Na

Sinónimos

Fucα1-2Galβ1-3GalNAcβ1-3Galα1-4Galβ1-4Glc

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.